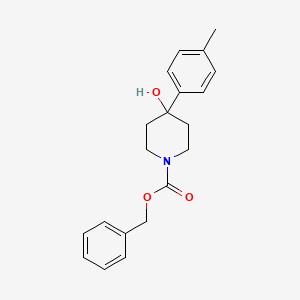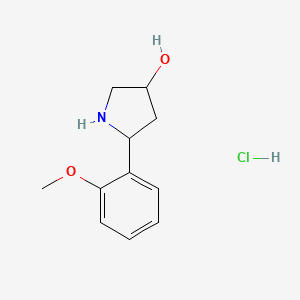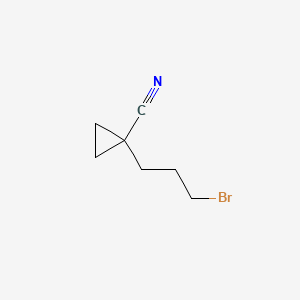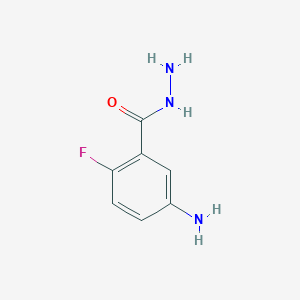
Benzyl 4-hydroxy-4-(4-methylphenyl)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 4-hydroxy-4-(4-methylphenyl)piperidine-1-carboxylate is a chemical compound with a complex structure that includes a piperidine ring substituted with a benzyl group, a hydroxyl group, and a carboxylate ester
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-hydroxy-4-(4-methylphenyl)piperidine-1-carboxylate typically involves the reaction of 4-hydroxy-4-(4-methylphenyl)piperidine with benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: Benzyl 4-hydroxy-4-(4-methylphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Nucleophiles like sodium azide in DMF (Dimethylformamide) at elevated temperatures.
Major Products:
Oxidation: 4-oxo-4-(4-methylphenyl)piperidine-1-carboxylate.
Reduction: Benzyl 4-hydroxy-4-(4-methylphenyl)piperidine-1-methanol.
Substitution: Benzyl 4-azido-4-(4-methylphenyl)piperidine-1-carboxylate.
科学研究应用
Benzyl 4-hydroxy-4-(4-methylphenyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of Benzyl 4-hydroxy-4-(4-methylphenyl)piperidine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The hydroxyl and carboxylate groups may form hydrogen bonds with target proteins, while the benzyl group could engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
相似化合物的比较
- Benzyl 4-hydroxy-1-piperidinecarboxylate
- 4-Benzylpiperidine
- 1-Benzyl-4-hydroxypiperidine
Comparison: Benzyl 4-hydroxy-4-(4-methylphenyl)piperidine-1-carboxylate is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
属性
分子式 |
C20H23NO3 |
|---|---|
分子量 |
325.4 g/mol |
IUPAC 名称 |
benzyl 4-hydroxy-4-(4-methylphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C20H23NO3/c1-16-7-9-18(10-8-16)20(23)11-13-21(14-12-20)19(22)24-15-17-5-3-2-4-6-17/h2-10,23H,11-15H2,1H3 |
InChI 键 |
YKFRAXREUMJWFK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2(CCN(CC2)C(=O)OCC3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{3-Iodobicyclo[1.1.1]pentan-1-yl}butanenitrile](/img/structure/B13452499.png)
![4-[(4-Aminophenyl)carbamoyl]benzoic acid hydrochloride](/img/structure/B13452506.png)


![N-[3-(bromomethyl)-3-(2,2,3,3-tetrafluoropropoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B13452518.png)


![Tert-butyl 6-({[(tert-butoxy)carbonyl]amino}methyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13452541.png)




![[4-(Propane-2-sulfonyl)phenyl]methanamine hydrochloride](/img/structure/B13452566.png)
![2-{3-Iodobicyclo[1.1.1]pentan-1-yl}acetonitrile](/img/structure/B13452585.png)
